(S)-Bethanechol

説明

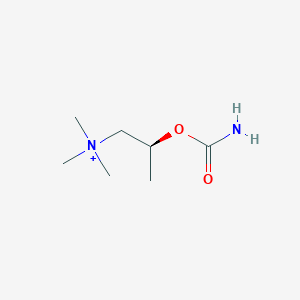

Structure

3D Structure

特性

CAS番号 |

111244-96-3 |

|---|---|

分子式 |

C7H17N2O2+ |

分子量 |

161.22 g/mol |

IUPAC名 |

[(2S)-2-carbamoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/t6-/m0/s1 |

InChIキー |

NZUPCNDJBJXXRF-LURJTMIESA-O |

SMILES |

CC(C[N+](C)(C)C)OC(=O)N |

異性体SMILES |

C[C@@H](C[N+](C)(C)C)OC(=O)N |

正規SMILES |

CC(C[N+](C)(C)C)OC(=O)N |

同義語 |

1-Propanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, (S)- |

製品の起源 |

United States |

Foundational & Exploratory

(S)-Bethanechol: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bethanechol, the active enantiomer of the synthetic choline (B1196258) ester bethanechol (B1168659), is a parasympathomimetic agent that exerts its pharmacological effects through direct agonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Structurally similar to the endogenous neurotransmitter acetylcholine, this compound possesses a carbamoyl (B1232498) group instead of an acetyl group, rendering it resistant to hydrolysis by acetylcholinesterase and butyrylcholinesterase, thereby prolonging its duration of action.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound on the five muscarinic receptor subtypes (M1-M5), presenting quantitative data on its binding affinity and functional potency, detailing the experimental protocols used for its characterization, and visualizing the key signaling pathways involved.

Core Mechanism of Action

This compound selectively stimulates muscarinic receptors, showing little to no activity at nicotinic receptors.[2] As the more potent of the two stereoisomers, the (S)-enantiomer is primarily responsible for the observed pharmacological effects.[3] Upon binding to muscarinic receptors, this compound induces a conformational change in the receptor protein, leading to the activation of intracellular G proteins and the subsequent initiation of downstream signaling cascades. The specific cellular response is determined by the subtype of muscarinic receptor expressed in a given tissue and the G protein to which it couples.

Muscarinic Receptor Subtype Selectivity and Binding Affinity

This compound is a non-selective muscarinic agonist, capable of binding to and activating all five muscarinic receptor subtypes. However, its affinity and potency can vary between subtypes. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of bethanechol at human muscarinic receptors. It is important to note that while this compound is the active enantiomer, much of the publicly available data does not specify the stereoisomer used.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |

| M1 | pKi ~ 4 | 35 µM[4] |

| M2 | pKi ~ 4 | - |

| M3 | - | 14.5 µM[4] |

| M4 | - | 7 µM[4] |

| M5 | - | 32 µM[4] |

Note: The Ki values are derived from pKi values from the IUPHAR/BPS Guide to PHARMACOLOGY for "bethanechol". The EC50 values are from a commercial source for "bethanechol chloride". The specific enantiomer was not specified in these sources.

Downstream Signaling Pathways

The activation of muscarinic receptors by this compound triggers distinct downstream signaling pathways depending on the G protein coupled to the receptor subtype.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

The M1, M3, and M5 muscarinic receptors primarily couple to G proteins of the Gq/11 family. Upon activation by this compound, the α-subunit of Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.

Gi/o Signaling Pathway (M2, M4 Receptors)

The M2 and M4 muscarinic receptors are coupled to inhibitory G proteins of the Gi/o family. When activated by this compound, the α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins. Additionally, the βγ-subunits of the Gi/o protein can directly interact with and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability, a mechanism particularly important in the heart.

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist with known high affinity.

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable radiolabeled antagonist.

-

This compound chloride.

-

Non-specific binding control: Atropine (B194438) or another high-affinity muscarinic antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

-

Total Binding: Add radioligand (at a concentration close to its Kd), Assay Buffer, and membrane preparation.

-

Non-specific Binding: Add radioligand, a high concentration of atropine (e.g., 1 µM), and membrane preparation.

-

Competition: Add radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by this compound.

Materials:

-

Cells stably expressing a human M1, M3, or M5 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium and supplements.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

This compound chloride.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in Assay Buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

-

Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period, then automatically inject the this compound dilutions into the wells and continue to record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels following the activation of Gi/o-coupled muscarinic receptors (M2, M4) by this compound.

Materials:

-

Cells stably expressing a human M2 or M4 muscarinic receptor.

-

Cell culture medium and supplements.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound chloride.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

A plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the cells in a suitable multi-well plate and grow to the desired confluency.

-

Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound for a short period. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: The decrease in cAMP levels in the presence of this compound is indicative of Gi/o activation. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a direct-acting, non-selective muscarinic agonist that activates all five muscarinic receptor subtypes. Its mechanism of action is mediated through the canonical Gq/11 and Gi/o signaling pathways, leading to a range of physiological effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to develop novel therapeutics targeting the muscarinic acetylcholine receptor system. Further research is warranted to obtain a complete set of binding affinity and functional potency data specifically for the (S)-enantiomer across all human muscarinic receptor subtypes.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 3. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

(S)-Bethanechol: An In-depth Technical Guide on Enantiomeric Potency and Selectivity at Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659), a synthetic choline (B1196258) ester, is a parasympathomimetic agent that selectively stimulates muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is a chiral molecule, existing as two enantiomers: (S)-Bethanechol and (R)-Bethanechol. This technical guide provides a comprehensive overview of the stereoselective potency and selectivity of these enantiomers at the five muscarinic receptor subtypes (M1-M5). Understanding the distinct pharmacological profiles of each enantiomer is critical for the development of targeted therapeutics with improved efficacy and reduced side effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Data Presentation: Potency and Selectivity of Bethanechol Enantiomers

The pharmacological activity of bethanechol is highly dependent on its stereochemistry, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[3] This stereoselectivity has been observed in various tissues and receptor subtypes.[3][4]

Binding Affinity (Ki) of (S)- and (R)-Bethanechol

Radioligand binding assays are employed to determine the affinity of a compound for a receptor. In these assays, the ability of the test compound (e.g., (S)- or (R)-Bethanechol) to displace a radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Data from studies on rat tissues, which are enriched with certain muscarinic receptor subtypes, demonstrate the stereoselective binding of bethanechol enantiomers.

Table 1: Binding Affinities (Ki) of (S)- and (R)-Bethanechol in Rat Tissues [4]

| Tissue | Predominant Receptor Subtype(s) | This compound Ki (μM) | (R)-Bethanechol Ki (μM) |

| Jejunum Smooth Muscle | M2, M3 | 2.3 | 250 |

| Atrial Myocardium | M2 | 4.8 | 620 |

| Ventricular Myocardium | M2 | 11 | 980 |

| Nasal Mucosa | M1, M3 | 18 | 1100 |

Note: The Ki values were determined by displacement of R(-)-[3H]quinuclidinyl benzilate.[4]

Functional Potency (EC50) of Bethanechol

Table 2: Functional Potencies (EC50) of Racemic Bethanechol at Human Muscarinic Receptors [3]

| Receptor Subtype | EC50 (μM) |

| M1 | 35 |

| M2 | - |

| M3 | 14.5 |

| M4 | 7 |

| M5 | 32 |

Note: Data for the M2 receptor was not provided in the source.[3]

A study on the guinea-pig ileum, which contains M2 and M3 receptors, reported a potency ratio of 915 for the (S)-enantiomer over the (R)-enantiomer in inducing smooth muscle contraction, highlighting the profound stereoselectivity in a functional context.[3]

Experimental Protocols

The characterization of this compound's potency and selectivity relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of the bethanechol enantiomers by measuring their ability to compete with a known radiolabeled antagonist for binding to muscarinic receptors.

1. Membrane Preparation:

-

Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Cells are harvested and homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Assay Procedure:

-

Serial dilutions of this compound and (R)-Bethanechol are prepared in the assay buffer.

-

In a 96-well plate, the following are added in triplicate:

-

Total Binding: Membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and assay buffer.

-

Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1-10 µM atropine).

-

Competition: Membrane preparation, radiolabeled antagonist, and a specific concentration of the bethanechol enantiomer.

-

-

The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the bethanechol enantiomer concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors upon agonist stimulation. It is particularly useful for assessing the potency (EC50) and efficacy of agonists at Gi/o-coupled (M2, M4) and Gq/11-coupled (M1, M3, M5) receptors.[5][6][7][8]

1. Membrane Preparation:

-

Membranes are prepared from cells expressing the muscarinic receptor subtype of interest, as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate.

-

The following components are added to each well:

-

Assay buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl2.

-

Cell membranes.

-

Serial dilutions of this compound or (R)-Bethanechol.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for agonist-stimulated [35S]GTPγS binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

Agonist-stimulated binding is calculated by subtracting the basal binding (in the absence of agonist) from the total binding at each agonist concentration.

-

The stimulated binding is then plotted against the logarithm of the bethanechol enantiomer concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

References

- 1. Selectivity of bethanechol on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pa2online.org [pa2online.org]

- 3. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 4. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of (S)-Bethanechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of (S)-Bethanechol, a potent muscarinic receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound

This compound, the (S)-enantiomer of bethanechol (B1168659), is a synthetic choline (B1196258) ester that is structurally related to acetylcholine (B1216132).[1] It is a quaternary ammonium (B1175870) compound, existing as a salt, typically the chloride salt.[2]

Physical and Chemical Data

A summary of the key physicochemical properties of this compound chloride is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(carbamoyloxy)propyl-trimethyl-azanium chloride | [1] |

| Molecular Formula | C₇H₁₇ClN₂O₂ | [2] |

| Molecular Weight | 196.68 g/mol | [3] |

| Melting Point | 217 - 221 °C | [1] |

| Appearance | White crystalline powder | [3] |

| Solubility | Freely soluble in water | [3] |

| Optical Rotation | Not specified in search results |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its specific pharmacological activity. While the traditional synthesis yields a racemic mixture, a stereospecific route is necessary to obtain the desired (S)-enantiomer. A plausible enantioselective synthesis starting from (S)-2-amino-1-propanol is outlined below. This approach leverages a readily available chiral starting material to establish the stereocenter early in the synthetic sequence.

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (S)-1-(dimethylamino)propan-2-ol

-

To a solution of (S)-2-amino-1-propanol (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (K₂CO₃, 3.0 eq).

-

Add methyl iodide (CH₃I, 2.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield (S)-1-(dimethylamino)propan-2-ol.

Step 2: Synthesis of (S)-1-(trimethylammonio)propan-2-ol iodide

-

Dissolve (S)-1-(dimethylamino)propan-2-ol (1.0 eq) in a suitable solvent like acetonitrile (B52724) or acetone.

-

Add methyl iodide (CH₃I, 1.2 eq) to the solution.

-

Stir the mixture at room temperature for 12-24 hours, during which a precipitate will form.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain (S)-1-(trimethylammonio)propan-2-ol iodide.

Step 3: Synthesis of this compound iodide

Caution: Phosgene and its derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Suspend (S)-1-(trimethylammonio)propan-2-ol iodide (1.0 eq) in an inert, anhydrous solvent such as chloroform (B151607) or dichloromethane.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of phosgene or a phosgene equivalent like triphosgene (0.4 eq) in the same solvent.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Cool the reaction mixture back to 0 °C and bubble anhydrous ammonia (B1221849) (NH₃) gas through the solution until it is saturated. Alternatively, a solution of ammonia in a suitable solvent can be added.

-

Stir the mixture for another 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude this compound iodide can be purified by recrystallization.

Step 4: Anion Exchange to this compound chloride

-

Dissolve the crude this compound iodide in water.

-

Pass the aqueous solution through an anion exchange column charged with a chloride (Cl⁻) form resin.

-

Collect the eluate containing this compound chloride.

-

Lyophilize or carefully evaporate the water to obtain the final product, this compound chloride.

Chemical Reactivity and Stability

This compound is a carbamate (B1207046) ester and a quaternary ammonium salt. The carbamate group is susceptible to hydrolysis, especially under basic conditions, to yield (S)-1-(trimethylammonio)propan-2-ol and carbamic acid, which decomposes to ammonia and carbon dioxide. The molecule is relatively stable under acidic to neutral conditions. Thermal decomposition of bethanechol chloride can lead to the formation of bethamethylcholine chloride and isocyanic acid.[4]

Mechanism of Action and Signaling Pathways

This compound is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic acetylcholine receptors.[1] It has little to no effect on nicotinic receptors. Unlike acetylcholine, bethanechol is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[1]

The pharmacological effects of this compound are primarily mediated through the activation of M3 muscarinic receptors, which are abundant on the smooth muscle of the bladder and gastrointestinal tract.[1] This activation leads to increased smooth muscle tone.

The signaling cascade initiated by this compound at muscarinic receptors is complex and can involve multiple pathways:

Caption: M3 Muscarinic Receptor Signaling.

Experimental Workflow for Analysis

A robust analytical workflow is essential for the quality control of this compound, ensuring its identity, purity, and enantiomeric excess.

Caption: Analytical Workflow for this compound.

Detailed Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A suitable buffer, such as phosphate (B84403) buffer, with an organic modifier like acetonitrile or methanol. The pH should be controlled to ensure good peak shape.

-

Detection: UV detection at a low wavelength (e.g., < 210 nm) as bethanechol lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Quantification: An external standard method using a certified reference standard of this compound chloride.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

-

Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral quaternary ammonium compounds.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a low wavelength or a polarimetric detector.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers: % ee = [((S) - (R)) / ((S) + (R))] x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

-

An HPLC method similar to the purity assay can be coupled with a mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is suitable for the quaternary ammonium structure of bethanechol.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion should be confirmed against the theoretical value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., D₂O).

-

The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

This guide provides a foundational understanding of the synthesis and chemical properties of this compound. The provided protocols and workflows are intended as a starting point for laboratory work and should be optimized as needed. Adherence to all relevant safety precautions is paramount when handling the reagents and performing the described procedures.

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of (S)-Bethanechol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of (S)-Bethanechol, a parasympathomimetic agent that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors. The document details the key structural features of this compound that govern its pharmacological activity, presents quantitative data from relevant studies, outlines detailed experimental protocols for assessing muscarinic receptor agonism, and visualizes key concepts through diagrams.

Core Concepts in the Structure-Activity Relationship of this compound

This compound is a synthetic choline (B1196258) ester that is structurally related to the endogenous neurotransmitter acetylcholine.[1] Its structure has been optimized to confer selectivity for muscarinic receptors over nicotinic receptors and to increase its resistance to hydrolysis by cholinesterases, thereby prolonging its duration of action.[1] The SAR of this compound and its analogs has been elucidated through numerous studies, highlighting the critical contributions of several structural motifs to its muscarinic agonist activity.

The key structural features determining the activity of this compound are:

-

The Quaternary Ammonium (B1175870) Group: The positively charged trimethylammonium group is essential for binding to the anionic site of the muscarinic receptor.[2] This interaction is a primary determinant of the molecule's affinity for the receptor. Replacing the nitrogen with other elements like arsenic or phosphorus, or substituting the methyl groups with larger alkyl groups, leads to a significant decrease or loss of agonist activity.[3]

-

The Carbamate (B1207046) Ester: The carbamate group in bethanechol (B1168659) is a bioisosteric replacement for the acetate (B1210297) group in acetylcholine. This modification makes the molecule more resistant to hydrolysis by acetylcholinesterase, leading to a longer half-life.[2] The ester oxygen is also believed to participate in hydrogen bonding within the receptor binding site.

-

The Ethylene Bridge: The two-carbon bridge between the quaternary ammonium group and the ester moiety is optimal for muscarinic activity. Altering the length of this bridge generally reduces activity.[3]

-

The β-Methyl Group and Stereochemistry: The presence of a methyl group on the β-carbon of the choline backbone is a key feature of bethanechol. This substitution significantly reduces its activity at nicotinic receptors, thus conferring selectivity for muscarinic receptors.[2] Crucially, the biological activity of bethanechol resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less potent, highlighting the stereospecificity of the muscarinic receptor binding pocket.[3]

Quantitative Structure-Activity Relationship Data

| Compound | R | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Bethanechol Chloride | - | 35,000 | - | 14,500 | 7,000 | 32,000 |

| Analog 3a | 3,4-dimethoxyphenethyl | 11 | 63 | 12 | 11 | 13 |

| Analog 3b | 4-methoxyphenethyl | 10 | 220 | 13 | 12 | 11 |

| Analog 3c | 4-fluorophenethyl | 2.0 | 13 | 2.6 | 2.2 | 1.8 |

*Ki values for analogs 3a, 3b, and 3c are from a study on quinuclidinyl N-phenylcarbamates, which are structurally distinct from bethanechol but act as muscarinic agonists.[4] The data for Bethanechol Chloride represents EC50 values (in nM).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SAR of muscarinic agonists like this compound.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

-

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

Test compounds (e.g., this compound and its analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or a high concentration of a non-labeled antagonist like atropine (B194438) (for non-specific binding).

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. In Vitro Functional Assay: Isolated Guinea Pig Ileum Contraction

This assay measures the functional potency (EC50) and efficacy of a muscarinic agonist.

-

Materials:

-

Male guinea pig.

-

Tyrode's solution (a physiological salt solution).

-

Organ bath setup with an isometric force transducer.

-

This compound and its analogs.

-

-

Procedure:

-

A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist to the organ bath.

-

The contractile response of the ileum is measured using an isometric force transducer and recorded.

-

-

Data Analysis:

-

The magnitude of the contraction is plotted against the logarithm of the agonist concentration.

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

-

The intrinsic activity (a measure of efficacy) is determined by comparing the maximal response produced by the test compound to that of a full agonist like carbachol.

-

Visualizations

Signaling Pathways of Muscarinic Acetylcholine Receptors

Caption: Signaling pathways of muscarinic acetylcholine receptors activated by this compound.

Experimental Workflow for a Structure-Activity Relationship (SAR) Study

Caption: A typical experimental workflow for conducting structure-activity relationship studies.

Key Structural Features of this compound for Muscarinic Agonist Activity

Caption: The key pharmacophoric elements of this compound responsible for its muscarinic agonist activity.

References

- 1. Bethanechol - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. BETHANECHOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (S)-Bethanechol's Effects on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (S)-Bethanechol's effects on smooth muscle. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways and workflows.

Bethanechol (B1168659), a synthetic choline (B1196258) ester, is a direct-acting muscarinic agonist that preferentially stimulates muscarinic receptors.[1] Its resistance to cholinesterase makes it a durable agent for investigating cholinergic responses in smooth muscle.[2] The (S)-enantiomer of bethanechol is the more potent of its stereoisomers.[3] This guide focuses on the in vitro methodologies used to characterize its contractile effects on various smooth muscle tissues.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the effects of bethanechol on smooth muscle contraction from various in vitro studies. These parameters are crucial for understanding the potency and efficacy of the compound in different tissues.

Table 1: Potency (EC50) and Efficacy (Emax/Pmax) of Bethanechol in Various Smooth Muscle Tissues

| Tissue | Species | Parameter | Value | Notes |

| Canine Bladder Smooth Muscle | Dog | ED50 | Lower than Acetylcholine (B1216132) | Indicates higher potency than acetylcholine.[4] |

| Canine Bladder Smooth Muscle | Dog | Pmax (Peak Active Isometric Stress) | Higher than Acetylcholine | Indicates higher efficacy than acetylcholine.[4] |

| Guinea-Pig Small Intestine (Longitudinal Muscle) | Guinea Pig | EC50 (for Icat activation) | 9 times higher than Carbachol (B1668302) | Suggests lower potency compared to carbachol in this specific response.[5] |

| Bovine Duodenum & Jejunum | Cow | EC50 | Not specified | Bethanechol induced a significant, concentration-dependent increase in contractility.[2][6] |

| Bovine Abomasum | Cow | Vmax (Maximal Attainable Effect) | More pronounced in circular specimens | Antral specimens in circular orientation had significantly lower Vmax.[7] |

| Equine Intestine (Circular Orientation) | Horse | EC50 | No difference within different locations | The maximal effect was largest for jejunal specimens.[8] |

Table 2: Effects of Antagonists on Bethanechol-Induced Contraction

| Tissue | Species | Antagonist | Effect on Bethanechol Response | Implication |

| Canine Bladder Smooth Muscle | Dog | Atropine (non-selective muscarinic) | Pmax decreased by 58%, ED50 increased by 314-fold | Confirms muscarinic receptor mediation.[4] |

| Canine Bladder Smooth Muscle | Dog | Nifedipine (L-type Ca2+ channel blocker) | Pmax decreased by 87%, ED50 increased by 24-fold | Indicates a strong dependence on extracellular calcium influx.[4] |

| Bovine Duodenum & Jejunum | Cow | M3 Antagonists (e.g., 4-DAMP) | Significant inhibition of bethanechol's effects | M3 receptors are of predominant importance in eliciting contraction.[2][6] |

| Bovine Duodenum & Jejunum | Cow | M2 Antagonists | Partial inhibition, especially for basal tone | M2 receptors play a modulatory role.[2][6] |

| Equine Intestine | Horse | 4-DAMP (M3 antagonist) | Almost completely inhibited the effect of bethanechol | Predominant mediation by M3 receptors.[8] |

| Equine Intestine | Horse | AF-DX 116 (M2 antagonist) | Caused a rightward shift of the concentration-response curve | M2 receptors are also involved in the contractile response.[8] |

| Rat Antral Circular Smooth Muscle | Rat | Darifenacin (M3) > Methoctramine (M2) > Pirenzepine (M1) | Order of affinity in shifting dose-response curves to the right | Highlights the primary role of M3 and secondary role of M2 receptors.[9] |

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for in vitro smooth muscle studies.[2][6][10][11][12]

2.1. Tissue Preparation

-

Tissue Source: Obtain smooth muscle tissues (e.g., intestine, bladder, stomach) from the species of interest.[4][6][7][8][13] In this example, we will use the bovine small intestine.

-

Dissection: Immediately after slaughter, collect tissue samples from the desired region (e.g., duodenum or jejunum).[2][6]

-

Transport: Place the tissue samples in cool (4°C), oxygenated (95% O2, 5% CO2) modified Krebs solution.[2] The composition of a typical Krebs solution is: 118.4 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 2.5 mM MgSO4, 3.3 mM CaCl2, 25 mM NaHCO3, and 12.2 mM glucose monohydrate.[2]

-

Muscle Strip Preparation: In the laboratory, pin the tissue flat in a dissecting dish containing oxygenated Krebs solution. Carefully remove the mucosa.[2] Using a custom-designed scalpel with parallel blades, cut smooth muscle strips parallel to the circular or longitudinal muscle fibers to a final size of approximately 3 x 8 mm.[2]

2.2. Organ Bath Setup and Equilibration

-

Mounting: Suspend the muscle preparations in organ bath chambers containing 50 mL of modified Krebs solution maintained at 37°C and constantly oxygenated with carbogen.[2]

-

Transducer Attachment: Attach the distal end of the muscle strip to a fixed hook and the proximal end to an isometric force transducer.[2]

-

Data Acquisition: Connect the transducer to an amplifier and a data acquisition system to record isometric contractions on a computer.[2]

-

Equilibration: Allow the muscle preparations to equilibrate for at least 60 minutes under a resting tension. This typically involves a period of adjustment without tension, followed by incremental increases in tension (e.g., 1g for 10 minutes, then 2g for 30 minutes).[2][6] During equilibration, wash the tissues with fresh Krebs solution periodically.[11]

2.3. Experimental Procedure for Concentration-Response Curves

-

Viability Check: At the beginning and end of each experiment, assess the functional viability of the muscle preparations by adding a known contractile agent, such as carbachol (1 x 10⁻⁶M) or high-molar potassium chloride (KCl, 50 mM).[6][11] Only tissues that show a robust contractile response should be used.

-

Washout and Recovery: After the viability check, wash the tissues multiple times with fresh Krebs solution and allow them to return to baseline tension for a recovery period (e.g., 15 minutes).[2][6]

-

Cumulative Concentration-Response: Generate cumulative concentration-response curves for this compound by adding the agonist in logarithmic steps (e.g., from 10⁻⁷ M to 10⁻⁴ M) at set intervals (e.g., 5 minutes) without washing out the previous concentration.[6]

-

Antagonist Studies: To investigate the involvement of specific receptors, incubate the tissues with a selective antagonist for a predetermined period (e.g., 30 minutes) before generating the bethanechol concentration-response curve.[6][8]

-

Data Analysis: Measure the contractile response in terms of changes in basal tone, maximal amplitude (Amax), and area under the curve (AUC).[2] Calculate EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[2]

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathway of this compound in Smooth Muscle

This compound primarily exerts its contractile effects on smooth muscle through the activation of M3 muscarinic acetylcholine receptors (mAChRs), with a modulatory role for M2 mAChRs.[2][6][7][8] The M2 and M3 receptors are the predominant subtypes in the gastrointestinal tract.[2][6] The activation of M3 receptors, which are coupled to Gq/11 proteins, initiates the phosphoinositide pathway. This leads to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium, along with calcium influx through L-type calcium channels, leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling and smooth muscle contraction.[9] The activation of M2 receptors, coupled to Gi/o proteins, can contribute to contraction by inhibiting adenylyl cyclase, which reduces cAMP levels and promotes a state favorable for contraction.[5]

Caption: Signaling pathway of this compound in smooth muscle cells.

3.2. Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of this compound's effects on smooth muscle using an organ bath setup.

Caption: Experimental workflow for organ bath studies.

This technical guide provides a solid foundation for researchers and professionals working with this compound and other muscarinic agonists in the context of smooth muscle pharmacology. The provided data, protocols, and diagrams serve as a practical resource for designing and interpreting in vitro studies.

References

- 1. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro effects of bethanechol on smooth muscle preparations from abomasal fundus, corpus, and antrum of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro effects of bethanechol on equine gastrointestinal contractility and functional characterization of involved muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dmt.dk [dmt.dk]

- 11. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Bethanechol's Affinity for M2 vs. M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding and functional properties of (S)-Bethanechol at M2 and M3 muscarinic acetylcholine (B1216132) receptor subtypes. Bethanechol (B1168659), a parasympathomimetic agent, is a direct-acting muscarinic agonist primarily used to treat urinary retention and gastrointestinal atony.[1][2] Its effects are mediated through the activation of muscarinic receptors, with the M2 and M3 subtypes being of significant pharmacological interest due to their widespread distribution and physiological roles.[3][4] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource.

Quantitative Data Summary

Table 1: Functional Potency of Bethanechol at Muscarinic Receptor Subtypes

| Agonist | Receptor Subtype | Parameter | Value (µM) | Species/Tissue | Reference |

| Bethanechol (unspecified) | M1 | EC₅₀ | 35 | - | |

| Bethanechol (unspecified) | M3 | EC₅₀ | 14.5 | - | |

| Bethanechol (unspecified) | M4 | EC₅₀ | 7 | - | |

| Bethanechol (unspecified) | M5 | EC₅₀ | 32 | - | |

| Bethanechol | M2 | IC₅₀ | 127 | Guinea-pig small intestine | [6] |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor subtype is typically achieved through radioligand binding assays.[7][8] These assays are fundamental in pharmacology for characterizing receptor-ligand interactions.[7]

Radioligand Competition Binding Assay for M2/M3 Receptors

This protocol outlines a representative method for determining the inhibition constant (Kᵢ) of a test compound, such as this compound, at M2 and M3 muscarinic receptors.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines stably expressing human M2 or M3 receptors (e.g., CHO or HEK-293 cells).

-

Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/B or GF/C).

-

Cell Harvester and Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, [³H]-NMS (at a concentration near its Kₐ), and assay buffer.

-

Non-specific Binding: Receptor membranes, [³H]-NMS, and a saturating concentration of atropine.

-

Competition: Receptor membranes, [³H]-NMS, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Signaling Pathways and Experimental Workflow

M2 Muscarinic Receptor Signaling Pathway

M2 muscarinic receptors are primarily coupled to G proteins of the Gᵢ/ₒ family.[1][9] Upon activation by an agonist like this compound, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunits can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

M3 Muscarinic Receptor Signaling Pathway

M3 muscarinic receptors are coupled to G proteins of the Gᵩ/₁₁ family.[1][10] Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay.

References

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ics.org [ics.org]

- 4. M3 muscarinic receptor-deficient mice retain bethanechol-mediated intestinal ion transport and are more sensitive to colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Pharmacodynamics of (S)-Bethanechol in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bethanechol, the active enantiomer of the muscarinic receptor agonist bethanechol (B1168659), is a synthetic ester structurally similar to acetylcholine. Its resistance to degradation by cholinesterase results in a more prolonged duration of action compared to the endogenous neurotransmitter.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical animal models, focusing on its interaction with muscarinic receptors, downstream signaling pathways, and functional effects in various tissues. The information is presented to aid researchers and professionals in drug development in understanding its mechanism of action and designing relevant preclinical studies.

Muscarinic Receptor Binding Affinity

This compound exhibits stereoselectivity in its binding to muscarinic receptors, with the (S)-enantiomer having a higher affinity than the (R)-enantiomer.[1][2] While comprehensive comparative data on the binding affinities (Ki values) of this compound across all muscarinic receptor subtypes (M1-M5) in various preclinical animal models is not extensively documented in publicly available literature, studies in rat tissues have demonstrated its ability to displace radioligands from muscarinic binding sites.[2]

Table 1: Summary of this compound Binding Affinity Data

| Receptor Subtype | Animal Model | Tissue | Radioligand Displaced | Ki (µM) | Reference |

| Muscarinic (unspecified) | Rat | Jejunum, Nasal Mucosa, Atrium, Ventricle | R(-)-[3H]quinuclidinyl benzilate | Ki S(+) < Ki R(-) | [2] |

Note: Specific Ki values for this compound are not consistently reported in the reviewed literature. The available data indicates a higher affinity for the (S)-enantiomer compared to the (R)-enantiomer.

Functional Activity at Muscarinic Receptors

This compound acts as a direct agonist at muscarinic receptors, primarily stimulating the M2 and M3 subtypes, leading to the contraction of smooth muscle cells.[3][4] Its effects are selective for muscarinic receptors with little to no impact on nicotinic receptors.[1][5] The functional potency of bethanechol has been characterized by determining its EC50 values in various preclinical models.

Table 2: Summary of this compound Functional Potency (EC50) Data

| Receptor Subtype | Animal Model | Tissue/Assay | Effect | EC50 (µM) | Reference |

| M1 | In vitro | Receptor Activation | Agonist activity | 35 | |

| M2 | In vitro | Receptor Activation | Agonist activity | Not specified | |

| M3 | In vitro | Receptor Activation | Agonist activity | 14.5 | |

| M4 | In vitro | Receptor Activation | Agonist activity | 7 | |

| M5 | In vitro | Receptor Activation | Agonist activity | 32 | |

| Muscarinic (M2/M3) | Guinea Pig | Ileum (longitudinal smooth muscle) | Cationic current induction | >100 | [6] |

Signaling Pathways

The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[7][8]

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Upon binding of this compound to M1, M3, or M5 receptors, the associated Gq/11 protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10] This cascade ultimately leads to smooth muscle contraction.

Caption: Gq/11 signaling pathway activated by this compound.

Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors by this compound leads to the activation of Gi/o proteins. The α-subunit of Gi/o inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also directly modulate ion channels, such as activating inwardly rectifying potassium channels.[3][11]

References

- 1. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]

- 11. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

(S)-Bethanechol: A Deep Dive into its Activation of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bethanechol, a synthetic parasympathomimetic agent, is a well-established muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2][3] Its clinical efficacy in treating conditions such as urinary retention and gastroesophageal reflux stems from its ability to selectively activate these receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine.[3][4] This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into the specific receptor interactions, downstream second messenger systems, and the experimental methodologies used to elucidate these complex processes.

Core Signaling Pathways Activated by this compound

This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[3][5] The specific signaling cascade initiated depends on the receptor subtype and the type of G-protein to which it couples.

M1, M3, and M5 Receptor-Mediated Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family.[6] Activation of these receptors by this compound initiates the following cascade:

-

This compound Binding: The ligand binds to the orthosteric site of the M1, M3, or M5 receptor.

-

G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. The α-subunit of the Gq/11 protein exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).[7][8][9]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9]

-

Downstream Effects:

-

IP3: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8][9] This rise in cytosolic Ca2+ is a key event in many cellular responses, including smooth muscle contraction.

-

DAG: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7][8][9] PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular events.

-

M2 and M4 Receptor-Mediated Signaling (Gi/o Pathway)

The M2 and M4 receptor subtypes are coupled to inhibitory G-proteins of the Gi/o family.[10] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase and modulation of ion channels:

-

This compound Binding: The ligand binds to the M2 or M4 receptor.

-

G-protein Activation: This activates the associated Gi/o protein, causing the Gαi subunit to exchange GDP for GTP.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the activity of adenylyl cyclase.[11]

-

Reduced cAMP Levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[11]

-

Downstream Effects:

-

Reduced PKA Activity: The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA). This results in decreased phosphorylation of PKA target proteins.

-

Ion Channel Modulation: The βγ subunits of the dissociated Gi/o protein can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. shutterstock.com [shutterstock.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

(S)-Bethanechol: An In-depth Technical Guide on its Effects on the Parasympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bethanechol, the active enantiomer of the synthetic muscarinic receptor agonist bethanechol (B1168659), is a parasympathomimetic agent that mimics the effects of acetylcholine (B1216132) on muscarinic receptors.[1] Structurally similar to acetylcholine, this compound is resistant to hydrolysis by cholinesterases, resulting in a more prolonged duration of action.[2] This property makes it a valuable pharmacological tool and therapeutic agent for conditions requiring stimulation of the parasympathetic nervous system, such as non-obstructive urinary retention and gastrointestinal atony.[2][3] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its interaction with muscarinic receptor subtypes, downstream signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the affinity and potency of bethanechol and its enantiomers at various muscarinic acetylcholine receptors (mAChRs).

Table 1: Affinity (pKi) and Potency (pEC50) of Bethanechol at Human Muscarinic Receptors

| Receptor Subtype | Parameter | Value | Species | Reference |

| M1 | pKi | 4.0 | Human | [IUPHAR/BPS Guide to PHARMACOLOGY] |

| M1 | pEC50 | 4.46 | Human | [4] |

| M2 | pKi | 4.0 | Human | [IUPHAR/BPS Guide to PHARMACOLOGY] |

| M3 | pEC50 | 4.84 | Human | [4] |

| M4 | pEC50 | 5.15 | Human | [4] |

| M5 | pEC50 | 4.5 | Human | [4] |

Note: The EC50 values are for bethanechol chloride. pKi and pEC50 are the negative logarithm of the inhibition constant (Ki) and the half maximal effective concentration (EC50), respectively.

Table 2: Stereoselectivity of Bethanechol Enantiomers

| Parameter | Tissue/Preparation | This compound | (R)-Bethanechol | Potency Ratio (S/R) | Reference |

| Contractile Potency | Guinea-pig myenteric plexus-longitudinal muscle | More Potent | Less Potent | 915 | [5] |

| Receptor Binding | Rat jejunum, nasal mucosa, atrial and ventricular myocardium | Higher Affinity (Lower Ki) | Lower Affinity (Higher Ki) | Not Quantified | [6] |

Signaling Pathways

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The primary subtypes involved in the parasympathomimetic actions of bethanechol on smooth muscle are the M2 and M3 receptors.[3]

-

M3 Receptor Signaling: Predominantly coupled to Gq/11 proteins, the activation of M3 receptors by this compound initiates the phospholipase C (PLC) pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent signaling pathways culminating in smooth muscle contraction.[7]

-

M2 Receptor Signaling: M2 receptors are primarily coupled to Gi/o proteins. Activation of M2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and inhibition of neurotransmitter release at presynaptic terminals. In smooth muscle, M2 receptor stimulation can also contribute to contraction, although the M3 pathway is considered predominant.[7]

Mandatory Visualizations

Caption: M3 Receptor Gq/11 Signaling Pathway.

Caption: M2 Receptor Gi/o Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific Binding Control: Atropine (1 µM).

-

Test Compound: this compound chloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/C).

-

96-well plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd, typically ~0.5 nM), and receptor membranes.

-

Non-specific Binding: Assay buffer, [³H]-NMS, receptor membranes, and 1 µM atropine.

-

Competition Binding: Assay buffer, [³H]-NMS, receptor membranes, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol details the methodology for assessing the contractile effect of this compound on isolated smooth muscle strips.

Materials:

-

Tissue: Isolated smooth muscle strips (e.g., guinea pig ileum, rat bladder detrusor).

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Test Compound: this compound chloride.

-

Organ Bath System: With isometric force transducers and data acquisition software.

Procedure:

-

Isolate smooth muscle tissue and cut into longitudinal or circular strips of appropriate size.

-

Mount the tissue strips in the organ baths containing PSS maintained at 37°C and continuously gassed.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with PSS changes every 15-20 minutes.

-

After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to assess tissue viability. Wash out the KCl and allow the tissue to return to baseline.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the organ bath in a stepwise manner.

-

Record the isometric tension at each concentration until a maximal response is achieved.

-

Wash out the this compound and allow the tissue to recover.

-

Analyze the data by plotting the contractile response (as a percentage of the maximal response or KCl-induced contraction) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).

References

- 1. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 4. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for (S)-Bethanechol's Resistance to Cholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Bethanechol, a synthetic choline (B1196258) ester, is a parasympathomimetic agent widely used in clinical practice. A key pharmacological feature of bethanechol (B1168659) is its prolonged duration of action compared to the endogenous neurotransmitter acetylcholine (B1216132). This extended activity is a direct consequence of its resistance to hydrolysis by cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This technical guide provides an in-depth analysis of the molecular factors underpinning this resistance. The structural attributes of this compound, specifically its carbamate (B1207046) ester functional group and the presence of a β-methyl group, confer significant steric and electronic properties that impede enzymatic breakdown. This guide will detail these molecular interactions, summarize the available (though limited) quantitative data, provide a standard experimental protocol for assessing cholinesterase inhibition, and visualize the relevant biological pathways.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter in the cholinergic system, mediating a vast array of physiological processes. However, its therapeutic applications are limited by its rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound is a structurally related synthetic analogue designed to overcome this limitation.[1][2][3][4] As a direct-acting muscarinic agonist, it selectively stimulates muscarinic receptors, particularly the M3 subtype, without significant effects on nicotinic receptors.[1][2][4] This selectivity, combined with its resistance to cholinesterase-mediated degradation, makes it a valuable therapeutic agent for conditions such as postoperative and postpartum non-obstructive urinary retention and neurogenic atony of the bladder.[1][2][3] This document elucidates the molecular principles governing its stability in the presence of cholinesterases.